2-Bromo-4-nitrobenzonitrile

Descripción

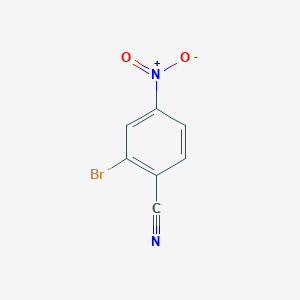

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFVJZYSOSQUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625145 | |

| Record name | 2-Bromo-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-35-6 | |

| Record name | 2-Bromo-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies

Established Synthetic Routes for 2-Bromo-4-nitrobenzonitrile

Established methods for the synthesis of this compound primarily involve the introduction of nitro and bromo groups onto a benzonitrile (B105546) scaffold. The sequence and methodology of these introductions define the specific synthetic pathway.

One common strategy involves the nitration of a pre-existing benzonitrile derivative. For instance, the nitration of benzonitrile can lead to the formation of nitrobenzonitrile isomers. Subsequent separation and purification are necessary to isolate the desired 4-nitrobenzonitrile (B1214597) intermediate. This approach is foundational in the synthesis of various nitroaromatic compounds.

The introduction of a bromine atom onto the 4-nitrobenzonitrile ring is a key step. This is typically achieved through electrophilic aromatic substitution. Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). N-Bromosuccinimide (NBS) can also be employed as a brominating agent, often under radical or acidic conditions. The choice of brominating agent and reaction conditions can significantly influence the regioselectivity and yield of the reaction.

A laboratory-scale synthesis might involve the reaction of 4-nitrobenzonitrile with bromine in a suitable solvent, catalyzed by iron filings which generate FeBr₃ in situ. The reaction progress is monitored, and upon completion, the product is isolated through extraction and purification techniques like recrystallization or chromatography.

For example, a patented process for a related compound, 2-chloro-3-nitrobenzonitrile, reported a yield of 91% for the final product. While not identical, this suggests that high yields are achievable for halogenated nitrobenzonitriles through optimized procedures. The scalability of such a process depends on factors like the availability and cost of starting materials, the safety of the reaction conditions, and the ease of product purification on an industrial scale.

Table 1: Comparison of Synthetic Parameters for Halogenated Nitrobenzonitriles

| Parameter | Nitration then Bromination | Other Halogenation Methods |

| Typical Yield | Can be high, e.g., up to 91% reported for similar compounds google.com | Varies depending on the specific halogen and substrate |

| Scalability | Generally scalable with appropriate engineering controls | Dependent on the cost and handling of reagents |

| Key Considerations | Regioselectivity of both nitration and bromination steps | Choice of halogenating agent and catalyst |

Optimization of Reaction Conditions for Industrial Production

For industrial-scale production, the optimization of reaction conditions is paramount to maximize yield, minimize costs, and ensure safety. This involves a systematic study of various reaction parameters. Techniques such as Design of Experiments (DoE) can be employed to efficiently explore the effects of multiple variables, including temperature, reaction time, solvent, and catalyst loading.

The goal of optimization is to find a set of conditions that provides a robust and reproducible process. For the synthesis of this compound, this could involve fine-tuning the nitration and bromination steps to improve selectivity and reduce the formation of unwanted byproducts. The development of efficient work-up and purification procedures is also a critical aspect of process optimization for industrial applications.

Precursor Compounds and Starting Materials

The choice of starting materials is a fundamental aspect of any synthetic strategy. For this compound, a key precursor is 4-nitrobenzonitrile.

4-Nitrobenzonitrile serves as a direct precursor in one of the primary synthetic routes to this compound. The synthesis of 4-nitrobenzonitrile itself can be achieved through various methods, including the dehydration of 4-nitrobenzamide (B147303) or the reaction of p-nitrobenzoic acid with reagents that facilitate the conversion of the carboxylic acid to a nitrile. The availability and purity of 4-nitrobenzonitrile are crucial for the successful synthesis of the target compound.

Other Substituted Benzonitriles in Synthesis

The preparation of this compound can be envisaged from other appropriately substituted benzonitriles through reactions that introduce the bromo or nitro group. A key transformation in this context is the Sandmeyer reaction, which provides a versatile method for converting an aryl amine into an aryl halide via a diazonium salt intermediate. rsc.org

For instance, a potential synthetic route could involve the diazotization of a precursor such as 2-amino-4-nitrobenzonitrile, followed by a Sandmeyer reaction using a copper(I) bromide catalyst to introduce the bromine atom at the 2-position. The Sandmeyer reaction is a well-established and widely used method for the introduction of halogens onto an aromatic ring. wikipedia.org

Another approach could start from 4-nitrobenzonitrile. This would necessitate the introduction of a bromine atom at the 2-position. A direct bromination of 4-nitrobenzonitrile would likely be challenging due to the deactivating nature of the nitro and cyano groups, which would make electrophilic aromatic substitution difficult. However, a more complex, multi-step sequence could potentially achieve this transformation.

A notable one-pot method for the synthesis of haloaromatics from nitroarenes has been developed, which combines a molybdenum-catalyzed reduction of the nitro group with a subsequent Sandmeyer reaction. In a model study, 4-nitrobenzonitrile was successfully converted to the corresponding brominated product. rsc.org This was achieved by first reducing the nitro group to an amino group, followed by in-situ diazotization and reaction with a bromide source. rsc.org While this specific example leads to 4-bromobenzonitrile, the principle could be adapted to precursors of this compound.

A patented method describes the synthesis of this compound from 2-bromo-4-nitrobenzoic acid. In this process, the benzoic acid is reacted with methanesulphonamide and phosphorus pentachloride. The reaction mixture is heated, leading to the formation of the desired benzonitrile with a high yield of 91%. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Bromo-4-nitrobenzoic acid | Methanesulphonamide, Phosphorus pentachloride | This compound | 91% | google.com |

| 4-Nitrobenzonitrile | 1. Mo-catalyst, Pinacol (reduction) 2. t-BuONO, CuBr (Sandmeyer) | 4-Bromobenzonitrile | Good | rsc.org |

Advanced Synthetic Approaches

Modern synthetic chemistry increasingly focuses on the development of safer, more efficient, and scalable processes. Continuous flow technology represents a significant advancement in this area, offering numerous advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents.

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. This methodology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, selectivity, and safety. vapourtec.com For the synthesis of this compound, continuous flow approaches could be applied to both the nitration and bromination steps.

Continuous Flow Nitration: Nitration reactions are typically fast and highly exothermic, posing significant safety risks in large-scale batch production. beilstein-journals.org Continuous flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, thereby minimizing the risk of thermal runaways. vapourtec.com The nitration of an appropriate precursor, such as 2-bromobenzonitrile, could be performed in a continuous flow system. This would involve the controlled mixing of the substrate with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) in a microreactor or a tube reactor, followed by a defined residence time to ensure complete reaction before the product stream is collected. beilstein-journals.org This approach allows for precise temperature control and can lead to cleaner reaction profiles with fewer byproducts. vapourtec.com

Continuous Flow Bromination: Similarly, electrophilic bromination can be effectively controlled in a continuous flow setup. The use of a static mixer chip in a flow system can ensure rapid and efficient mixing of the substrate with the brominating agent, such as molecular bromine. technologynetworks.com This precise control over mixing and temperature can prevent over-bromination and lead to a highly reproducible outcome. technologynetworks.com For the synthesis of this compound, a continuous flow bromination of 4-nitrobenzonitrile could be explored, potentially overcoming some of the challenges associated with the deactivating nature of the substituents through precise control of reaction conditions.

| Reaction Type | Key Advantages of Continuous Flow | Potential Application in Synthesis of this compound |

| Nitration | Enhanced temperature control, improved safety, higher selectivity, potential for automation. vapourtec.combeilstein-journals.org | Nitration of 2-bromobenzonitrile. |

| Bromination | Precise control of mixing and temperature, prevention of polysubstitution, high reproducibility. technologynetworks.com | Bromination of 4-nitrobenzonitrile. |

Stereoselective Synthesis and Chiral Methodologies

Stereoselective synthesis refers to chemical reactions that preferentially result in the formation of one stereoisomer over another. Chiral methodologies are employed to introduce chirality into a molecule, leading to the formation of enantiomers or diastereomers.

The molecule this compound is achiral; it does not possess a chiral center and is superimposable on its mirror image. Therefore, stereoselective synthesis and chiral methodologies are not applicable to the synthesis of this specific compound. The synthesis of this compound will always result in the formation of this single, achiral molecule.

Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of the reactivity of 2-Bromo-4-nitrobenzonitrile. This class of reactions involves the displacement of a leaving group, in this case, the bromide ion, by a nucleophile. The reaction generally proceeds through a two-step addition-elimination mechanism, which is significantly influenced by the electronic nature of the substituents on the aromatic ring.

SNAr Involving the Nitrile Group (Decyanative Reactions)

While the displacement of the bromine atom is the predominant SNAr pathway for this compound, under certain conditions, reactions involving the nitrile group can occur. Decyanation, the removal of the cyano group, is a transformation that can be achieved through various methods, often involving reductive conditions. nih.govd-nb.infoorganic-chemistry.org

For aromatic nitriles, particularly those activated by electron-withdrawing groups, decyanation can be facilitated by transition metal catalysts or by strong reducing agents. d-nb.inforsc.org For instance, nickel-catalyzed reductive decyanation using ethanol as a hydride donor has been developed for aromatic nitriles. rsc.org Furthermore, computational studies on the reaction of 4-nitrobenzonitrile (B1214597) with sodium methoxide (B1231860) have shown that nucleophilic attack can occur at the nitrile carbon, leading to the formation of an imidate intermediate. wuxiapptec.com This suggests that the nitrile group in this compound could also be susceptible to nucleophilic attack, potentially leading to decyanation or other transformations under specific reaction conditions. Reductive decyanation of aryl nitriles can also be achieved using hydrosilanes in the presence of a rhodium catalyst. d-nb.info

Reduction Reactions

The reduction of the nitro group is one of the most important reactions of this compound, providing a pathway to valuable amino-substituted building blocks.

Reduction of the Nitro Group to Amine

The conversion of the nitro group in this compound to a primary amine yields 4-amino-2-bromobenzonitrile. This transformation can be accomplished using various methods, which differ significantly in their chemoselectivity.

Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro groups. wikipedia.org The reaction typically involves molecular hydrogen (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). commonorganicchemistry.com While effective for nitro group reduction, a significant drawback of this method is its potential for low chemoselectivity with multifunctional substrates like this compound. commonorganicchemistry.com The conditions required for hydrogenation can also lead to undesired side reactions, including:

Reduction of the nitrile group to a benzylamine.

Hydrodehalogenation , where the carbon-bromine bond is cleaved, replacing the bromine atom with a hydrogen atom.

For substrates where dehalogenation is a concern, Raney nickel is sometimes employed as an alternative to Pd/C. commonorganicchemistry.com

The use of dissolving metals and metal salts in acidic or neutral media offers a milder and often more selective alternative to catalytic hydrogenation.

Stannous Chloride (SnCl₂): Tin(II) chloride is a classic and highly effective reagent for the selective reduction of aromatic nitro compounds. acsgcipr.org This method is well-regarded for its compatibility with a wide range of other functional groups that might be sensitive to other reduction conditions. scispace.com The reaction, typically carried out with SnCl₂ dihydrate in a solvent like ethanol, proceeds via electron transfer from the Sn(II) salt to the nitro group, followed by protonation. acsgcipr.org This method reliably yields the corresponding aniline without affecting halides, esters, or nitriles. scispace.com

Iron/Acid (e.g., Fe/HCl, Fe/AcOH): The reduction of nitroarenes using iron metal in an acidic medium is a robust, economical, and highly selective method. commonorganicchemistry.comvedantu.com This process, known as the Béchamp reduction, demonstrates excellent tolerance for sensitive functionalities, including halogens and nitriles. scispace.comtandfonline.com The reaction is heterogeneous and is believed to proceed through a series of single-electron transfers from the iron surface to the nitro group.

For a molecule like this compound, chemoselectivity is paramount to ensure that only the nitro group is reduced while the bromine atom and the nitrile group remain intact.

The choice of reducing agent is critical to achieving this selectivity. While catalytic hydrogenation with H₂/Pd-C is a powerful reduction technique, its broad reactivity makes it unsuitable for this specific transformation due to the high risk of dehalogenation and nitrile reduction. commonorganicchemistry.com

In contrast, chemical reductants offer superior selectivity. Methods using iron powder in acid or stannous chloride are particularly advantageous. scispace.comtandfonline.com These reagents provide mild reaction conditions that selectively target the nitro group, making them the preferred methods for synthesizing 4-amino-2-bromobenzonitrile from this compound with high yield and purity. commonorganicchemistry.comacsgcipr.orgscispace.com

Data Table: Comparison of Nitro Reduction Methods

| Reagent/Method | Typical Conditions | Selectivity for Nitro Group | Potential Side Reactions on this compound | Reference |

| H₂/Pd-C | H₂ gas, Palladium on Carbon catalyst, various solvents | Moderate to Low | Dehalogenation (loss of Br), Reduction of nitrile group | commonorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol, reflux | High | None commonly observed | scispace.com, acsgcipr.org |

| Fe/Acid | Iron powder, HCl or Acetic Acid | High | None commonly observed | tandfonline.com, scispace.com, commonorganicchemistry.com |

Photocatalytic Reduction Methodologies

The photocatalytic reduction of nitroaromatic compounds is a significant area of research, offering a greener alternative to traditional reduction methods. acs.orgmdpi.com This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with light of sufficient energy, generates electron-hole pairs. chemistryviews.org The photogenerated electrons can then participate in the reduction of the nitro group.

The mechanism for the photocatalytic reduction of a nitroarene like this compound is believed to proceed through a series of single-electron and proton transfer steps. The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). mdpi.comrsc.org The specific pathway can be either direct, involving the N-phenylhydroxylamine as a key intermediate, or indirect, proceeding through dimeric species like azoxybenzene and azobenzene, which are subsequently reduced to aniline. rsc.org

For this compound, this process would lead to the formation of 2-bromo-4-aminobenzonitrile. The reaction is influenced by factors such as the choice of photocatalyst, the solvent, and the presence of hole scavengers (sacrificial electron donors) which prevent the recombination of the electron-hole pair, thereby increasing the efficiency of the reduction. benthamdirect.com While specific studies on the photocatalytic reduction of this compound are not prevalent, the general mechanisms established for nitroarenes provide a strong basis for its expected reactivity. acs.orgbenthamdirect.com

Reduction of the Nitrile Group

The nitrile functional group in this compound can be selectively reduced to either an aldehyde or a primary amine, depending on the choice of reducing agent and reaction conditions.

Stephen Reduction: The Stephen aldehyde synthesis is a classic method for the conversion of nitriles to aldehydes. vedantu.com The reaction involves the treatment of the nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl). askfilo.com This process reduces the nitrile to an aldimine tin chloride salt. byjus.com Subsequent hydrolysis of this intermediate yields the corresponding aldehyde. vedantu.comunacademy.com The reaction is generally more efficient for aromatic nitriles. byjus.com In the case of this compound, the Stephen reduction would yield 2-bromo-4-nitrobenzaldehyde.

The mechanism proceeds as follows:

The nitrile is activated by HCl to form its corresponding salt.

A single electron transfer from SnCl₂ reduces this salt.

The resulting species precipitates as an aldimine tin chloride complex.

Hydrolysis of this complex liberates the aldehyde. byjus.com

Diisobutylaluminium Hydride (DIBAL-H) Reduction: DIBAL-H is a versatile and selective reducing agent commonly used to convert nitriles to aldehydes. wikipedia.orgadichemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the amine. chemistrysteps.com DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. A hydride is then transferred from the aluminum to the carbon, forming an imine-aluminum complex. chemistrysteps.commasterorganicchemistry.com An aqueous workup then hydrolyzes this intermediate to furnish the aldehyde. wikipedia.orgchemistrysteps.com This method is valued for its mild conditions and high yields. The bulky nature of the DIBAL-H reagent helps to prevent a second hydride addition, thus stopping the reaction at the aldehyde stage. chemistrysteps.com

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines. jove.comchemguide.co.uk The reaction involves the addition of two equivalents of hydride to the nitrile carbon. jove.com The mechanism begins with the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, breaking the pi bond and forming an imine anion intermediate. chemistrysteps.comlibretexts.org This intermediate is then attacked by a second hydride ion, resulting in a dianion. jove.comlibretexts.org A subsequent aqueous or acidic workup protonates the dianion to yield the primary amine. chemistrysteps.comblogspot.com

However, the application of LiAlH₄ to this compound is complicated by the presence of the nitro group. LiAlH₄ is known to reduce aromatic nitro compounds, but the reaction often does not stop at the amine and can lead to the formation of dimeric products like azo compounds. commonorganicchemistry.comyoutube.comquora.com The formation of aniline from nitrobenzene via LiAlH₄ reduction can be followed by a reaction with a nitrosobenzene intermediate (also formed during the reduction), leading to azobenzene. stackexchange.com Therefore, the chemoselective reduction of the nitrile group in this compound to an amine without affecting the nitro group is challenging with a strong, unselective reducing agent like LiAlH₄. Milder or more selective reagents would be required to achieve this transformation cleanly.

Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used due to its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

While specific examples for this compound are not extensively documented in readily available literature, the Suzuki-Miyaura reaction of the closely related 2-bromobenzonitrile with various boronic acids has been studied, demonstrating the feasibility of this transformation. High yields of the corresponding biaryl products are typically obtained. researchgate.net

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of Aryl Bromides This table presents analogous reactions to demonstrate the general conditions and outcomes of Suzuki-Miyaura couplings with similar substrates.

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 2-Bromobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | n-Butanol | 92 |

| 4-Bromobenzonitrile | Thiophen-2-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 88 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 |

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than their boron counterparts, which can allow for reactions to occur under milder conditions. chem-station.com The reaction is known for its high functional group tolerance, making it suitable for complex substrates. nih.gov The catalytic cycle is similar to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from zinc to palladium. For this compound, this reaction would provide a route to various substituted benzonitriles.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgnih.gov The reaction is highly valuable for the synthesis of arylalkynes. The mechanism involves a palladium cycle and a copper cycle. The copper acetylide, formed in situ, undergoes transmetalation with the Pd(II)-aryl complex. The Sonogashira coupling of this compound would lead to the formation of 2-(alkynyl)-4-nitrobenzonitriles. Denitrative Sonogashira-type couplings have also been developed, expanding the scope of substrates to include nitroarenes. rsc.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.net The reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. nih.gov The Heck reaction of this compound with an alkene would result in the formation of a stilbene-like derivative. More recently, denitrative Heck reactions have been developed, using nitroarenes directly as coupling partners. chemrxiv.orgrsc.org

Table 2: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Biaryls, Alkyl/Alkenyl Arenes |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Amine Base | Arylalkynes |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Phosphine Ligand / Base | Substituted Alkenes (Stilbenes) |

Carbon-Carbon Bond Formation Strategies

This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the site of the bromo substituent. These reactions are fundamental in organic synthesis for constructing complex molecular frameworks. wikipedia.orgcognitoedu.orgrsc.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds or attaching alkyl, alkenyl, or alkynyl groups to an aromatic ring. wikipedia.orgorganic-chemistry.org The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide, such as this compound, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgmdpi.com The catalytic cycle typically involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The presence of electron-withdrawing groups, like the nitro and cyano groups on the benzonitrile (B105546) ring, can positively influence the reactivity of the aryl bromide in the oxidative addition step. mdpi.com

Table 1: Key Components of the Suzuki-Miyaura Reaction

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Alkylboronic esters |

| Palladium Catalyst | Facilitates the coupling | Pd(PPh₃)₄, Pd(OAc)₂ with ligands |

Mizoroki-Heck Reaction:

The Mizoroki-Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.org In this reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base (commonly an amine like triethylamine). wikipedia.orgnih.gov The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step that releases the substituted alkene product. libretexts.orgyoutube.com This reaction is highly valuable for synthesizing substituted styrenes and other vinylarenes. wikipedia.org

Cyanation:

The bromo group of this compound can be substituted with a cyanide group to form a dinitrile compound. This transformation is a valuable carbon-carbon bond-forming reaction as it introduces a versatile nitrile functional group. wikipedia.org Palladium-catalyzed cyanation reactions are commonly employed, using cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferricyanide (K₄[Fe(CN)₆]), which are less toxic than simple alkali metal cyanides. wikipedia.orggoogle.comorganic-chemistry.org The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, cyanide transfer, and reductive elimination. wikipedia.org

Oxidation Reactions

While this compound itself does not undergo oxidation at the aromatic ring under typical conditions, its amino derivatives are susceptible to oxidation. The corresponding aniline, 2-amino-4-nitrobenzonitrile, is a key derivative. The direct oxidation of primary aryl amines provides an important synthetic route to nitroarenes, often under conditions where direct nitration is problematic. mdpi.com

The oxidation of anilines to nitro compounds can be achieved using various oxidizing agents. mdpi.com Peroxyacids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are commonly used. However, selectivity can be an issue, with potential side products like azoxybenzenes. mdpi.com More modern and selective methods have been developed. For instance, hydrogen peroxide can be an effective oxidant, often in the presence of a catalyst or a base promoter like potassium carbonate. mdpi.com The reaction mechanism is believed to proceed through the formation of nitroso and hydroxylamine intermediates.

Table 2: Reagents for Oxidation of Aryl Amines to Nitroarenes

| Oxidizing Agent | Conditions/Catalyst | Characteristics |

|---|---|---|

| Peroxyacids (e.g., m-CPBA) | Standard organic solvents | Can lead to side products like azoxy compounds. mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Base promoted (e.g., K₂CO₃) | Can be highly selective and occurs at ambient temperatures. mdpi.com |

| Dimethyldioxirane (DMDO) | Acetone solvent | Effective for a range of substituted anilines. |

Applying these methods to a compound like 2-bromo-4-aminobenzonitrile would likely result in the formation of the parent compound, this compound.

Other Transformation Reactions

The nitrile functional group of this compound can be transformed into various heterocyclic rings, among which are the 1,2,4-oxadiazoles. These heterocycles are of significant interest in medicinal chemistry. nih.govchim.itresearchgate.net

A common and effective route for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles begins with the conversion of a nitrile to an amidoxime. nih.gov This is typically achieved by reacting the nitrile with hydroxylamine. The resulting amidoxime, in this case, (Z)-N'-hydroxy-2-bromo-4-nitrobenzimidamide, serves as a key intermediate.

This intermediate is then acylated by reacting it with a carboxylic acid, acid chloride, or anhydride. The final step is a cyclodehydration reaction, often promoted by heating or treatment with a dehydrating agent, which closes the ring to form the 1,2,4-oxadiazole. nih.gov This multi-step process allows for the introduction of diverse substituents at the C5 position of the oxadiazole ring, depending on the carboxylic acid derivative used for the acylation step.

Table 3: General Steps for Oxadiazole Synthesis from Nitriles

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1. Amidoxime Formation | This compound, Hydroxylamine (NH₂OH) | (Z)-N'-hydroxy-2-bromo-4-nitrobenzimidamide |

| 2. O-Acylation | Amidoxime, Carboxylic Acid/Acid Chloride | O-acylamidoxime |

Computational Chemistry and Theoretical Studies

Molecular Orbital Analysis

Frontier molecular orbital (FMO) theory is a key concept in predicting chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For reactions involving nucleophiles, the LUMO of the electrophile is of primary interest.

In the case of 2-bromo-4-nitrobenzonitrile, the benzene (B151609) ring is substituted with three functional groups: a bromo group (-Br), a nitro group (-NO₂), and a cyano group (-CN). The nitro and cyano functionalities are strong electron-withdrawing groups, which significantly lower the energy of the LUMO. vulcanchem.com This reduction in LUMO energy makes the aromatic ring highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. vulcanchem.com

While specific LUMO energy values for this compound are not detailed in the provided literature, analysis of the parent compound, 4-nitrobenzonitrile (B1214597), shows significant LUMO lobes on the carbon atoms at positions C1 (attached to the cyano group) and C4 (attached to the nitro group), indicating these as potential sites for nucleophilic attack. wuxiapptec.com For this compound, the presence of the bromine atom at the C2 position, which is a good leaving group, combined with the ring's activation by the nitro and cyano groups, makes this position a prime target for SNAr. vulcanchem.com In a related compound, 4-amino-3-bromo-5-nitrobenzonitrile, a narrow HOMO-LUMO gap was noted to enhance electrophilicity, and a high positive charge density at the bromine site was found to favor SNAr.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it invaluable for elucidating reaction mechanisms. researchgate.net DFT calculations can map out the entire energy profile of a reaction, identifying transition states, intermediates, and their corresponding energy barriers.

Studies on related benzonitrile (B105546) derivatives illustrate the power of this approach. For instance, DFT calculations on the reaction of 4-nitrobenzonitrile with sodium methoxide (B1231860) were used to understand unexpected experimental observations. wuxiapptec.com The calculations revealed that nucleophilic attack on the cyano carbon had a lower energy barrier (0.78 kcal/mol) than attack at the carbon bearing the nitro group (2.59 kcal/mol), suggesting the formation of an imidate intermediate. wuxiapptec.com

| Reaction Step | Calculated Activation Energy (kcal/mol) | Intermediate/Product |

|---|---|---|

| Methoxide attack at C4 (Nitro-bearing carbon) | 2.59 | Meisenheimer complex |

| Methoxide attack at C1 (Cyano-bearing carbon) | 0.78 | Imidate intermediate |

Furthermore, DFT has been employed to study the mechanisms of cycloaddition reactions involving molecules like 4-nitrobenzonitrile N-oxide, helping to determine whether the reaction proceeds through a stepwise or concerted pathway by attempting to locate potential zwitterionic intermediates. researchgate.netcolab.ws These examples highlight how DFT calculations provide a molecular-level understanding of reaction pathways, which is essential for optimizing reaction conditions and predicting outcomes.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound are dictated by the electronic properties of its substituents. The potent electron-withdrawing nature of the para-nitro group and the ortho-cyano group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). vulcanchem.com

Computational analysis supports the following predictions:

Site of Nucleophilic Attack : The aromatic ring is electron-deficient, and the bromine atom at the C2 position is a good leaving group. vulcanchem.com Therefore, the most probable reaction with a nucleophile is an SNAr reaction where the nucleophile displaces the bromide. The high positive charge density anticipated at the bromine-substituted carbon makes it the favored site for nucleophilic attack.

Reactivity in Cross-Coupling : The carbon-bromine bond makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. vulcanchem.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position.

Reactivity of Other Functional Groups : The cyano group can be transformed into other functional groups like amides or carboxylic acids under appropriate reaction conditions. vulcanchem.com The nitro group can be reduced to an amino group, which can then participate in a different set of chemical transformations.

Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to understand how a ligand might bind to a protein's active site.

While docking studies on this compound itself are not prominently featured, it serves as a crucial starting material for the synthesis of biologically active compounds that have been subject to such analysis. d-nb.infonih.gov For example, this compound was used as a key building block in the synthesis of a series of N-aryl-oxadiazolyl-propionamides designed as selective ligands for the cannabinoid receptor type 2 (CB2). d-nb.infonih.gov

| Biological Target | Ligand Class | Key Finding from Docking Study |

|---|---|---|

| Human Cannabinoid Receptor Type 2 (CB2) | N-aryl-oxadiazolyl-propionamides | Compounds bind with their N-arylamide substructure located in the binding pocket of the activated CB2 receptor model. |

In these studies, molecular docking was performed on the final synthesized compounds using a three-dimensional model of the human CB2 receptor. d-nb.info The results indicated that the N-arylamide portion of the molecules fits into the receptor's binding pocket, providing a structural basis for their observed high affinity and selectivity. d-nb.info Such studies are vital for structure-activity relationship (SAR) analysis and for rationally designing more potent and selective ligands for specific biological targets. d-nb.infonih.gov

Applications in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The structural attributes of 2-Bromo-4-nitrobenzonitrile make it an invaluable building block in the pharmaceutical industry. Its ability to participate in a variety of chemical transformations allows for the efficient construction of molecular scaffolds found in numerous biologically active compounds.

Synthesis of Biologically Active Compounds

This compound serves as a key precursor in the synthesis of a range of biologically active molecules. The presence of the bromine atom facilitates cross-coupling reactions, a cornerstone of modern synthetic chemistry, enabling the introduction of diverse functional groups. vulcanchem.com The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, which is a common feature in many pharmaceutical agents and can be further functionalized. smolecule.comontosight.ai The nitrile group can also be hydrolyzed to a carboxylic acid or converted into other functionalities.

This trifunctional nature allows for a modular and convergent approach to complex target molecules. For instance, derivatives of this compound have been utilized in the synthesis of compounds with potential therapeutic applications. Research has shown its utility in creating quinazoline (B50416) derivatives, a class of compounds known for a wide array of biological activities, including anticancer and anti-inflammatory properties. clockss.org

Drug Development and Discovery

In the realm of drug development and discovery, this compound and its derivatives are instrumental. smolecule.com The compound provides a reliable scaffold that can be systematically modified to generate libraries of new chemical entities for high-throughput screening. This allows medicinal chemists to explore the structure-activity relationships of potential drug candidates efficiently. The reactivity of the bromine atom in nucleophilic substitution and palladium-catalyzed coupling reactions is particularly advantageous for creating diverse molecular architectures. vulcanchem.comsmolecule.com

For example, the core structure provided by this compound can be elaborated to produce compounds that are investigated for their potential to treat a variety of diseases. ontosight.ai Its role as a precursor extends to the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, a crucial tool in modern diagnostics and drug development. d-nb.info

Ligand Synthesis for Coordination Chemistry

The synthesis of ligands for coordination chemistry is another area where this compound finds application. orientjchem.org Ligands are organic molecules that bind to a central metal atom to form a coordination complex, and these complexes have a wide range of uses, including catalysis and medicinal applications. orientjchem.org The functional groups on this compound can be manipulated to create sophisticated ligands with specific electronic and steric properties. orientjchem.org These tailored ligands can then be used to modulate the reactivity and selectivity of metal catalysts or to design metal-based therapeutic agents. The ability to introduce different substituents via the bromo and nitro groups allows for the fine-tuning of the ligand's coordination properties. rsc.org

Role in Agrochemical Synthesis

The utility of this compound extends to the agrochemical sector, where it serves as an intermediate in the synthesis of pesticides and herbicides. ontosight.aicymitquimica.comgoogle.com The structural motifs derived from this compound can be found in molecules designed to protect crops from pests and diseases. The bromine and nitro groups can be used to introduce functionalities that enhance the pesticidal or herbicidal activity of the final product. ontosight.ai The versatility of this starting material allows for the development of new and more effective agrochemicals.

Precursor for Advanced Materials

Beyond the life sciences, this compound is a valuable precursor for the synthesis of advanced materials with specific and desirable properties. vulcanchem.comontosight.ai The reactive sites on the molecule allow for its incorporation into larger, more complex structures.

Dyes and Pigments

While direct application of this compound as a dye or pigment is not its primary use, its structural components are characteristic of intermediates in the synthesis of coloring agents. Aromatic nitro compounds and nitriles are frequently employed in the creation of azo dyes, heterocyclic dyes, and other synthetic pigments. lookchem.com For instance, the historical and famous pigment Tyrian purple, or 6,6′-dibromoindigo, is synthesized from precursors that involve bromo- and nitro-substituted benzene (B151609) rings, such as 4-bromo-2-nitrobenzaldehyde. mdpi.comresearchgate.net The synthetic pathways for such complex dyes often rely on the reactivity of intermediates with similar functional group arrangements to this compound.

Functional Materials Development

In the field of materials science, this compound and its derivatives are explored for the creation of novel functional materials. The specific electronic properties conferred by the nitro and bromo substituents are key to these applications. vulcanchem.com For example, related nitrobenzonitrile structures are used in the synthesis of organic fluorophores, which are materials with applications in bioimaging and sensing. ontosight.ai The compound's architecture can be leveraged to develop materials with specific optoelectronic properties, potentially for use in advanced devices. ontosight.ai

Heterocyclic Compound Synthesis

A significant application of this compound is as a starting material or intermediate in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. thieme-connect.deevitachem.com Nitrogen-containing heterocycles are particularly important as they form the core of many pharmaceutical and biologically active molecules. thieme-connect.declockss.org The reactivity of this compound allows for the construction of these complex ring systems through various chemical reactions. vulcanchem.com

This compound is a key precursor in the synthesis of benzo[b]thiophene derivatives. mdpi.com These compounds are of significant interest due to their presence in a range of therapeutically and materially useful molecules. nih.gov The synthesis often involves the reaction of a 2-nitrobenzonitrile (B147312) with a sulfur-containing reagent, like a thioglycolate, to build the thiophene (B33073) ring fused to the benzene ring. mdpi.com

Research has demonstrated that 2-halobenzonitriles can react with methyl thioglycolate under microwave irradiation to produce 3-aminobenzo[b]thiophenes in high yields. rsc.org Specifically, a related compound, 2-fluoro-5-nitrobenzonitrile, undergoes cyclocondensation with methyl thioglycolate to form the corresponding 3-aminobenzothiophene, a key intermediate for various kinase inhibitors. rsc.org A similar principle applies to this compound, where the bromine and nitro groups facilitate the necessary cyclization reactions to form the benzo[b]thiophene core structure. mdpi.comnih.gov

Table 1: Synthesis of Benzo[b]thiophene Precursors from Halogenated Nitrobenzonitriles

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2-Fluoro-5-nitrobenzonitrile | Methyl thioglycolate | Methyl 3-amino-6-nitrobenzo[b]thiophene-2-carboxylate | 94% (microwave) |

| 5-Bromo-2-fluorobenzonitrile | Methyl thioglycolate | Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate | High |

This table presents examples of benzo[b]thiophene synthesis from related starting materials, illustrating the general synthetic strategy.

Beyond benzo[b]thiophenes, this compound serves as a precursor for other important nitrogen-containing heterocyclic systems. One prominent example is the synthesis of quinazolin-4(3H)-ones. clockss.org These structures are the core of several important drug molecules. clockss.org A general and efficient method involves a one-pot reaction where a 2-nitrobenzonitrile is subjected to reduction, formylation, and cyclization to yield the quinazolinone ring system. clockss.orgbohrium.com

The process typically starts with the reduction of the nitro group to an amine, which then reacts with a source of a carbonyl group (like formic acid) to undergo cyclization, forming the heterocyclic ring. clockss.org The versatility of this method allows for the creation of a library of substituted quinazolinones by starting with appropriately substituted 2-nitrobenzonitriles.

Reagent in Analytical Methods

While less common than its role in synthesis, related bromo-nitro aromatic compounds have found utility in analytical chemistry. For instance, 3-Bromo-4-nitrobenzonitrile has been employed as a matrix in the Matrix-Assisted Ionization Vacuum (MAIV) method for mass spectrometry. In this technique, the matrix compound helps to ionize the analyte molecules for detection. Although this specific application is documented for an isomer, it suggests the potential for this compound to be investigated for similar roles in analytical techniques due to its ability to absorb energy and promote ionization. Furthermore, the hydrolysis of this compound to 2-Bromo-4-nitrobenzoic acid is a documented chemical transformation, indicating its role as a starting reagent for producing analytical standards or other specialized chemical reagents. nih.gov

Crystallography and Structural Analysis

X-ray Diffraction Studies of 2-Bromo-4-nitrobenzonitrile and its Derivatives

No X-ray diffraction data for this compound has been found in the public domain.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Electrostatic Interactions)

Without crystallographic data, a definitive analysis of the intermolecular interactions in the solid state of this compound cannot be conducted.

Crystal Packing and Supramolecular Architectures

The crystal packing and any resulting supramolecular architectures of this compound are unknown in the absence of experimental structural data.

Future Directions and Emerging Research

Novel Catalytic Systems for Derivatization

The reactivity of the bromo and nitro groups on the benzonitrile (B105546) ring offers numerous possibilities for derivatization. Future research is poised to explore novel catalytic systems that can selectively and efficiently modify this molecule, leading to a diverse range of new compounds.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a key area of future investigation. wikipedia.orglibretexts.org These reactions are powerful tools for forming carbon-nitrogen bonds from aryl halides. wikipedia.orgacsgcipr.org The development of next-generation catalyst systems will likely focus on ligands that can facilitate the coupling of 2-bromo-4-nitrobenzonitrile with a wide array of amines, amides, and other nitrogen-containing nucleophiles under milder conditions. wikipedia.orgorganic-chemistry.org Research into bidentate phosphine ligands, for example, has shown promise in improving reaction rates and yields for the amination of aryl halides. wikipedia.org The application of such advanced catalytic systems to this compound could yield novel derivatives with potential pharmaceutical applications. beilstein-journals.org

Furthermore, the exploration of photocatalytic and biocatalytic systems presents exciting opportunities. Photocatalysis can offer alternative reaction pathways for the derivatization of bromo-nitroaromatic compounds, potentially leading to unique molecular architectures. Biocatalysis, on the other hand, provides a highly selective and environmentally friendly approach to molecular modification. Enzymes could be engineered to perform specific transformations on the this compound scaffold, such as selective reduction of the nitro group or hydrolysis of the nitrile.

| Catalytic System | Potential Derivatization Reaction | Potential Advantages |

| Palladium-based Catalysts | Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling | High efficiency, broad substrate scope |

| Photocatalysts | C-H Functionalization, Cross-Coupling Reactions | Mild reaction conditions, unique reactivity |

| Biocatalysts (Enzymes) | Selective Reduction, Hydrolysis | High selectivity, environmentally friendly |

Green Chemistry Approaches in Synthesis

The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles. Future research will increasingly focus on developing more sustainable and environmentally benign synthetic routes.

Continuous flow chemistry is a promising approach for the synthesis of aromatic nitro compounds. mdpi.comrsc.orgresearchgate.net This technology offers enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. rsc.orgresearchgate.netacs.org The application of flow chemistry to the nitration and subsequent bromination steps in the synthesis of this compound could lead to safer and more efficient manufacturing processes. rsc.orgresearchgate.net

Microwave-assisted synthesis is another green technology that can significantly reduce reaction times and energy consumption. anton-paar.compensoft.netnih.gov The use of microwave irradiation for the synthesis of this compound or its derivatives could lead to faster and more efficient processes, often under solvent-free conditions. researchgate.netnih.govresearchgate.net

The development of cyanide-free methods for the synthesis of nitriles is a critical area of green chemistry research. mdpi.comnih.gov Biocatalytic approaches using aldoxime dehydratases offer a sustainable alternative to traditional methods that rely on toxic cyanide reagents. mdpi.comnih.gov Future research could explore the enzymatic synthesis of benzonitrile precursors to this compound. Additionally, the use of greener solvents, such as ionic liquids, which can act as both solvent and catalyst, is being explored for the synthesis of benzonitriles. rsc.org The hydration of nitriles to amides can also be achieved using green catalysts in aqueous media. researchgate.net

| Green Chemistry Approach | Application in Synthesis | Key Benefits |

| Flow Chemistry | Synthesis of nitroaromatic precursors | Improved safety, scalability, and efficiency |

| Microwave-Assisted Synthesis | Derivatization and synthesis reactions | Reduced reaction times, energy savings |

| Biocatalysis | Cyanide-free nitrile synthesis | Avoidance of toxic reagents, mild conditions |

| Greener Solvents | Use of ionic liquids or water | Reduced environmental impact |

Exploration of New Biological Activities

Nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties. researchgate.netnih.gov The unique combination of functional groups in this compound makes it and its derivatives interesting candidates for biological screening.

The nitro group can act as both a pharmacophore and a toxicophore, and its presence can influence the electronic properties and polarity of a molecule, potentially enhancing its interaction with biological targets like enzymes. researchgate.netnih.gov The reduction of the nitro group within cells can lead to the formation of reactive species that are toxic to microorganisms. nih.gov

Future research will likely involve the synthesis of a library of derivatives of this compound, followed by systematic screening for various biological activities. For instance, derivatives of 2-(cyanomethyl)benzonitrile have already shown promising antibacterial and antifungal activity. The exploration of derivatives of this compound could lead to the discovery of new lead compounds for the development of novel therapeutics. While the parent compound has been used in genetic and phylogenetic studies, its potential as a precursor for biologically active molecules remains largely untapped. biosynth.com

| Potential Biological Activity | Rationale for Exploration |

| Antimicrobial | The presence of the nitro group, which is common in antimicrobial compounds. |

| Anticancer | Nitroaromatic compounds have shown antineoplastic activity. |

| Enzyme Inhibition | The diverse functional groups can interact with active sites of enzymes. |

| Antiparasitic | Bromo and nitro-containing compounds have been investigated for anti-parasitic effects. researchgate.net |

Advanced Materials with Tailored Properties

The unique electronic and structural features of this compound make it a promising building block for the creation of advanced materials with tailored properties. The versatility of benzonitrile derivatives is already being leveraged in materials science. nbinno.com

One area of emerging research is the development of novel liquid crystals. Benzonitrile-based molecules are known to exhibit liquid crystalline properties, and the introduction of bromo and nitro groups could significantly influence the mesophase behavior and electro-optical properties of these materials. researchgate.netacs.org The synthesis of new liquid crystals derived from this compound could lead to materials with applications in displays and photonics. semanticscholar.orgresearchgate.net

Furthermore, the presence of a nitro group, a strong electron-withdrawing group, suggests that derivatives of this compound could be explored for applications in nonlinear optical (NLO) materials. inoe.ronih.govaip.org Organic molecules with large hyperpolarizabilities are of great interest for applications in optical data storage, signal processing, and telecommunications. acs.orgrsc.org Research in this area would involve the synthesis of donor-acceptor molecules incorporating the this compound scaffold and the characterization of their NLO properties.

The nitrile group can also be utilized in the synthesis of functional polymers. mdpi.com For example, it can be transformed into other functional groups or participate in polymerization reactions. This opens up possibilities for creating novel polymers with specific thermal, mechanical, or electronic properties.

| Material Application | Relevant Properties of this compound |

| Liquid Crystals | Rigid aromatic core, potential for dipole-dipole interactions |

| Nonlinear Optical Materials | Presence of a strong electron-withdrawing nitro group |

| Functional Polymers | Reactive nitrile and bromo groups for polymerization or modification |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-4-nitrobenzonitrile?

- Methodology :

- Bromination-Nitration Sequence : Start with benzonitrile derivatives. Bromination at the ortho position can be achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Subsequent nitration at the para position using a HNO₃/H₂SO₄ mixture introduces the nitro group.

- Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may introduce bromine or nitro groups via pre-functionalized intermediates.

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is this compound characterized spectroscopically?

- Methodology :

- IR Spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric/symmetric NO₂ stretches ~1520 and 1350 cm⁻¹) functional groups. Compare to databases (e.g., NIST Chemistry WebBook) for validation .

- NMR : ¹H/¹³C NMR to confirm substitution patterns. Bromine and nitro groups induce deshielding in adjacent protons. For example, the aromatic proton adjacent to the nitro group may appear as a singlet at δ ~8.2 ppm .

- Mass Spectrometry : Confirm molecular ion [M]⁺ at m/z ~226 (C₇H₃BrN₂O₂) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

- Methodology :

- Cross-Validation : Compare data from multiple sources (e.g., peer-reviewed journals vs. commercial catalogs). For example, melting points from synthetic batches (e.g., 115–117°C for similar nitriles ) may vary due to impurities.

- Recrystallization : Repurify the compound using solvents like ethanol or acetonitrile to eliminate impurities affecting thermal properties .

- Analytical Consistency : Standardize measurement conditions (e.g., DSC heating rate) and reference against certified standards .

Q. What purification strategies are optimal for isolating high-purity this compound?

- Methodology :

- Column Chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane). Monitor fractions via TLC (UV visualization).

- Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C for crystal growth. Assess purity via HPLC (>98% peak area ).

- Sublimation : For thermally stable batches, sublimation under reduced pressure can yield ultra-pure crystals .

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki or Ullmann)?

- Methodology :

- Catalytic Systems : Test Pd(PPh₃)₄/CuI in DMF or THF. The bromine substituent acts as a leaving group, enabling coupling with arylboronic acids or amines.

- Reaction Monitoring : Use GC-MS or LC-MS to track intermediate formation. Optimize temperature (80–120°C) and base (e.g., K₂CO₃) for yield improvement .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Conduct accelerated degradation studies (40–60°C) and analyze via HPLC. Nitro groups may decompose exothermically under prolonged heat .

- Light Sensitivity : Store in amber vials at −20°C. Monitor photodegradation via UV-vis spectroscopy (changes at λ ~300 nm) .

Q. How can by-products from the synthesis of this compound be identified and mitigated?

- Methodology :

- GC-MS/LC-MS : Detect halogenated side products (e.g., di-brominated isomers or nitration overproducts).

- Reaction Optimization : Adjust stoichiometry (e.g., Br₂:Nitro precursor ratio) and reaction time to minimize over-substitution .

Q. What computational approaches predict the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to assess reactivity. The electron-withdrawing nitro group lowers LUMO, enhancing electrophilicity .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. chloroform) to optimize reaction media .

Notes

- Avoid commercial sources (e.g., ) per user guidelines.

- Citations derived from structurally analogous compounds (e.g., 4-Bromobenzonitrile ) are extrapolated to this compound.

- Advanced methodologies emphasize reproducibility and validation, critical for peer-reviewed research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.